molecular formula C14H20N2O3 B2377571 2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid CAS No. 1030619-89-6

2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid

Cat. No.: B2377571
CAS No.: 1030619-89-6
M. Wt: 264.325
InChI Key: ZLNRXLWQHXRAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid is a complex organic compound that features both an amino group and a carboxylic acid group

Preparation Methods

The synthesis of 2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid can be achieved through several routes. One common method involves the reaction of 3,5-dimethylaniline with dimethylamine and a suitable carboxylic acid derivative under controlled conditions. Industrial production methods often utilize catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-5-10(2)7-11(6-9)15-13(17)8-12(14(18)19)16(3)4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNRXLWQHXRAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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